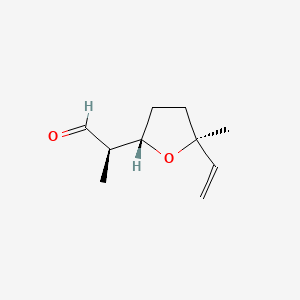
Lilac aldehyde A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,2’S,5’S)-Lilac aldehyde is a chiral compound known for its pleasant floral fragrance, reminiscent of lilac flowers. It is a significant component in the fragrance industry and is often used in perfumes and scented products. The compound’s unique stereochemistry contributes to its distinctive olfactory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’S,5’S)-Lilac aldehyde typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. This reaction is highly selective and efficient for producing intermediates that can undergo subsequent dehydration or dehydrogenation reactions to form the desired aldehyde. The reaction conditions often involve the use of solid acid catalysts such as zeolites or polyoxometalates to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of (2R,2’S,5’S)-Lilac aldehyde may involve the use of biomass-derived dienes and dienophiles. The process is optimized to ensure high yield and purity of the final product. The use of heterogeneous catalysis is common, as it allows for the efficient conversion of raw materials into the desired aldehyde with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,2’S,5’S)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,2’S,5’S)-Lilac aldehyde has several applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and chiral synthesis.
Biology: Investigated for its potential biological activity and interactions with olfactory receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry for the formulation of perfumes and scented products.
Mécanisme D'action
The mechanism of action of (2R,2’S,5’S)-Lilac aldehyde involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its floral scent. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,2’S,5’R)-Lilac aldehyde: Another stereoisomer with slightly different olfactory properties.
(2S,2’R,5’S)-Lilac aldehyde: A stereoisomer with distinct fragrance characteristics.
(2S,2’R,5’R)-Lilac aldehyde: Another stereoisomer with unique scent properties.
Uniqueness
(2R,2’S,5’S)-Lilac aldehyde is unique due to its specific stereochemistry, which imparts a distinct floral fragrance. Its chiral nature allows for selective interactions with olfactory receptors, making it a valuable compound in the fragrance industry.
Propriétés
Numéro CAS |
53447-46-4 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(2R)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9-,10+/m0/s1 |
Clé InChI |
YPZQHCLBLRWNMJ-LPEHRKFASA-N |
SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
SMILES isomérique |
C[C@@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C |
SMILES canonique |
CC(C=O)C1CCC(O1)(C)C=C |
Key on ui other cas no. |
53447-46-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















